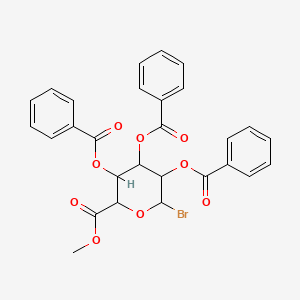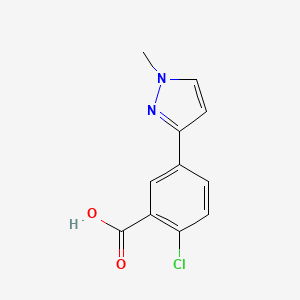
2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzoic acid moiety substituted with a chloro group and a pyrazole ring, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Substitution Reaction: The synthesized pyrazole is then subjected to a substitution reaction with a chlorinated benzoic acid derivative under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Cyclization: Utilizing large reactors for the cyclization step to produce the pyrazole ring in bulk.
Efficient Substitution: Employing continuous flow reactors for the substitution reaction to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the benzoic acid moiety.
Substitution: The chloro group can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism by which 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The chloro and benzoic acid moieties can further influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-chloro-5-(1H-pyrazol-3-yl)benzoic acid: Lacks the methyl group on the pyrazole ring.
5-(1-methyl-1H-pyrazol-3-yl)benzoic acid: Lacks the chloro group.
2-chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid: The pyrazole ring is substituted at a different position.
Uniqueness
2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid is unique due to the specific positioning of the chloro and pyrazole groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C11H9ClN2O2 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC名 |
2-chloro-5-(1-methylpyrazol-3-yl)benzoic acid |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-5-4-10(13-14)7-2-3-9(12)8(6-7)11(15)16/h2-6H,1H3,(H,15,16) |
InChIキー |
CFTBMYIZYRCNAP-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)C2=CC(=C(C=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B15124676.png)
![6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d][1,3]oxazol-2(3H)-one](/img/structure/B15124680.png)
![8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione](/img/structure/B15124687.png)
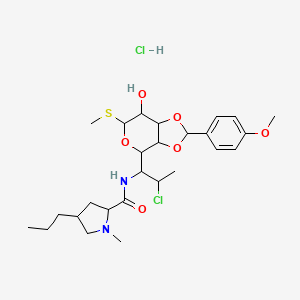
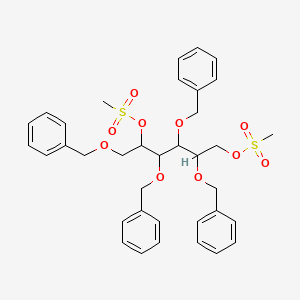

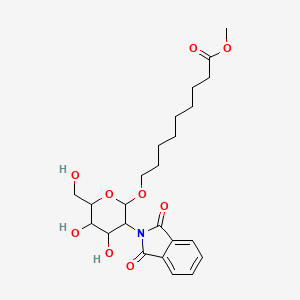
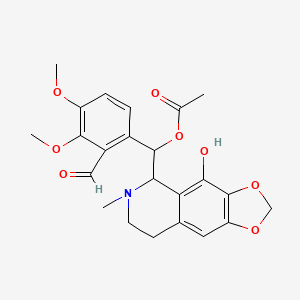
![(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124727.png)



![[5-Acetamido-3-acetyloxy-6-phenylmethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15124743.png)
